![molecular formula C14H14N2O5 B2422973 4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid CAS No. 402497-58-9](/img/structure/B2422973.png)
4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid
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Overview
Description
“4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid” is a research chemical with the CAS Number 402497-58-9 . It has a molecular weight of 290.27 g/mol and a chemical formula of C14H14N2O5 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2O5/c1-19-12-7-13(20-2)16-11(15-12)8-21-10-5-3-9(4-6-10)14(17)18/h3-7H,8H2,1-2H3,(H,17,18) . This code represents the molecular structure of the compound. The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 290.27 g/mol . The InChI code provides information about its molecular structure .Scientific Research Applications
Herbicidal Activity
Aryloxy-phenoxy propionates are a class of herbicides known for their efficacy, broad spectrum, and low toxicity. This compound falls within this category. Researchers have synthesized novel derivatives of 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates, which exhibit high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis (common crabgrass) . These compounds inhibit fatty acid biosynthesis by blocking acetyl-coenzyme A carboxylase, making them effective weed control agents.
Soil Biodegradation Studies
In environmental research, scientists have conducted biodegradation experiments using soils from various locales. The compound’s fate and persistence in different soil types—such as those from Bahawalpur, Swabi, Mianwali, and Pasni—have been investigated . Understanding its behavior in soil ecosystems is crucial for assessing environmental impact.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is structurally similar to sulfonylurea herbicides , which typically target the acetolactate synthase (ALS) enzyme in plants . ALS is crucial for the biosynthesis of the essential amino acids valine, leucine, and isoleucine .
Mode of Action
This inhibition prevents the synthesis of essential amino acids, disrupting protein synthesis and plant growth .
Biochemical Pathways
The compound’s effect on biochemical pathways is likely similar to that of sulfonylurea herbicides, which inhibit the ALS enzyme and disrupt the biosynthesis of essential amino acids . This disruption affects multiple downstream pathways, including protein synthesis, leading to inhibited growth and eventual plant death .
Pharmacokinetics
Based on its structural similarity to sulfonylurea herbicides, it is likely to be highly soluble in water
Result of Action
The molecular and cellular effects of the compound’s action are likely to include the inhibition of essential amino acid synthesis, disruption of protein synthesis, and inhibition of plant growth . These effects could potentially lead to plant death, assuming the compound acts similarly to sulfonylurea herbicides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid. For instance, the compound’s degradation in soils can occur through biotic and abiotic modes, such as biodegradation and hydrolysis . Factors such as soil pH and temperature can affect the rate of degradation . Lower pH levels and a temperature of 27±2°C were found to provide ideal conditions for herbicide decomposition .
properties
IUPAC Name |
4-[(4,6-dimethoxypyrimidin-2-yl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-19-12-7-13(20-2)16-11(15-12)8-21-10-5-3-9(4-6-10)14(17)18/h3-7H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJJCYOYFVFMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)COC2=CC=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid |
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